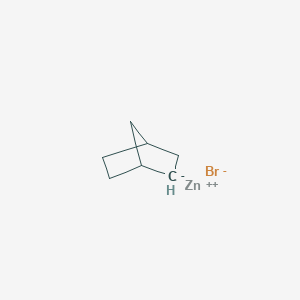![molecular formula C12H17NNa2O13S B13833203 alpha-DeltaUA-[1-->4]-GlcN-6S](/img/structure/B13833203.png)
alpha-DeltaUA-[1-->4]-GlcN-6S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-DeltaUA-[1–>4]-GlcN-6S is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a uronic acid linked to a glucosamine sulfate through a glycosidic bond. The compound’s full name is alpha-D-glucuronic acid-(1–>4)-2-amino-2-deoxy-D-glucose-6-sulfate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-DeltaUA-[1–>4]-GlcN-6S typically involves multiple steps, starting with the preparation of the individual monosaccharide units. The glucuronic acid and glucosamine sulfate are synthesized separately and then linked through a glycosidic bond. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the correct formation of the bond.
Industrial Production Methods
Industrial production of alpha-DeltaUA-[1–>4]-GlcN-6S involves large-scale synthesis using automated reactors. The process includes the purification of raw materials, precise control of reaction conditions, and the use of advanced techniques such as chromatography for the separation and purification of the final product.
化学反応の分析
Types of Reactions
Alpha-DeltaUA-[1–>4]-GlcN-6S undergoes various chemical reactions, including:
Oxidation: The uronic acid moiety can be oxidized to form different derivatives.
Reduction: The glucosamine sulfate can be reduced to its corresponding amine.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled pH and temperature conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized uronic acids, reduced glucosamines, and substituted glucosamine sulfates.
科学的研究の応用
Alpha-DeltaUA-[1–>4]-GlcN-6S has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in the study of glycosaminoglycans and their functions in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and as a component of drug delivery systems.
Industry: Utilized in the production of biomaterials and as a stabilizer in various formulations.
作用機序
The mechanism of action of alpha-DeltaUA-[1–>4]-GlcN-6S involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, influencing their activity and function. The sulfate group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Chondroitin Sulfate: Similar in structure but differs in the position and type of sulfate groups.
Heparin: Contains multiple sulfate groups and has a different pattern of glycosidic linkages.
Hyaluronic Acid: Lacks sulfate groups but shares the uronic acid and glucosamine backbone.
Uniqueness
Alpha-DeltaUA-[1–>4]-GlcN-6S is unique due to its specific glycosidic linkage and the presence of a single sulfate group at the 6-position of the glucosamine. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C12H17NNa2O13S |
|---|---|
分子量 |
461.31 g/mol |
IUPAC名 |
disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C12H19NO13S.2Na/c13-6-8(16)9(5(24-11(6)19)2-23-27(20,21)22)26-12-7(15)3(14)1-4(25-12)10(17)18;;/h1,3,5-9,11-12,14-16,19H,2,13H2,(H,17,18)(H,20,21,22);;/q;2*+1/p-2/t3-,5+,6+,7+,8+,9+,11?,12-;;/m0../s1 |
InChIキー |
ZOBOTGHDCFZANZ-HGOXMNNESA-L |
異性体SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1=C(OC(C(C1O)O)OC2C(OC(C(C2O)N)O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![sodium;[(2R,3S,4R,5R)-5-[6-[[(1S)-1,2-dicarboxyethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13833174.png)
![(2R,10S,11R,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol](/img/structure/B13833179.png)

![3,9-Dihydroimidazo[4,5-h]quinolin-6-one](/img/structure/B13833194.png)


